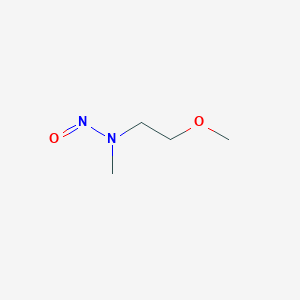
N-(2,5-dimethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, also known as DPP-3, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DPP-3 is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action is still being studied.
Scientific Research Applications
Given the constraints and focusing on the general theme of research around similar compounds, here's a synthesis based on the available information:
Synthesis and Antimicrobial Activity
Researchers have synthesized novel derivatives featuring piperazine and piperidine moieties, exploring their antimicrobial activities. For instance, Babu et al. (2015) developed N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, revealing some compounds with potential antimicrobial activity against a range of bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Anticonvulsant and Analgesic Agents
Another focus area is the development of compounds for anticonvulsant and analgesic applications. For example, Liu et al. (2009) evaluated 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for their inotropic activity, identifying derivatives with favorable activity compared to standard drugs (Liu, Yu, Quan, Cui, & Piao, 2009).
HIV-1 Reverse Transcriptase Inhibitors
Research also extends to the development of HIV-1 reverse transcriptase inhibitors, where Tang et al. (2010) explored piperidine-4-yl-aminopyrimidines, achieving compounds with broad potency against resistant mutant viruses (Tang, Kertesz, Yang, Lin, Wang, Li, Qiu, Chen, Mei, Chen, Mirzadegan, Harris, Villaseñor, Fretland, Fitch, Hang, Heilek, & Klumpp, 2010).
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-31-21-10-12-23(32-2)20(15-21)16-26-25(30)19-9-6-14-29(17-19)24-13-11-22(27-28-24)18-7-4-3-5-8-18/h3-5,7-8,10-13,15,19H,6,9,14,16-17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSSEAPMSVSBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)




![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)
![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)

![N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2819165.png)
![N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2819168.png)
![N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2819170.png)
![2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2819173.png)

![8-[(2E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2819176.png)
